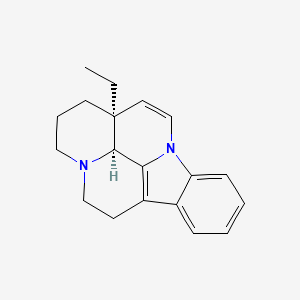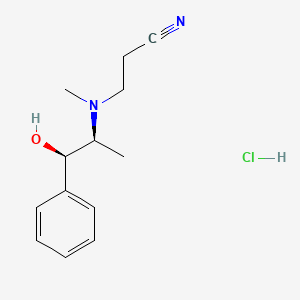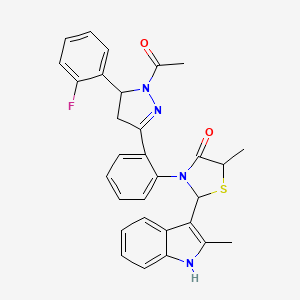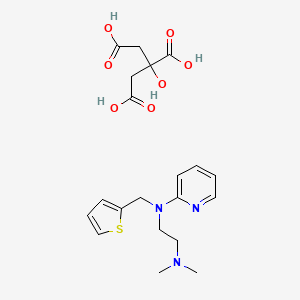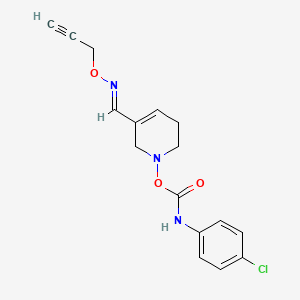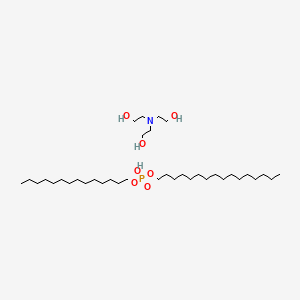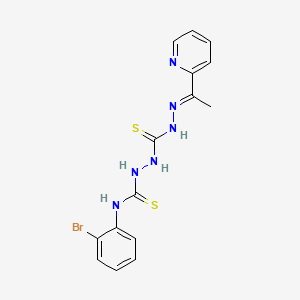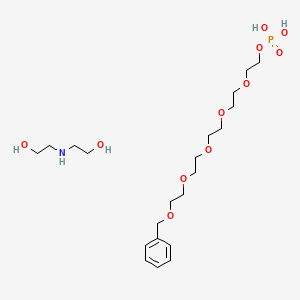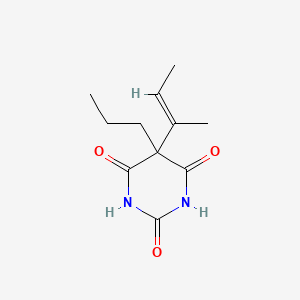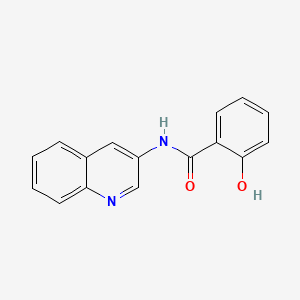![molecular formula C27H55O4P B12712407 [(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate is a complex organic compound with a unique structure It is characterized by a long aliphatic chain with a phosphate group attached, making it a significant molecule in various chemical and biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate typically involves multiple steps. One common method includes the esterification of a long-chain alcohol with a phosphate ester. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and energy consumption, making it economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: The compound is studied for its role in cellular processes, particularly in membrane biology and signal transduction.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism by which [(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in signal transduction pathways. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(E)-21-methyldocos-8-enyl] phosphate
- [(E)-21-methyldocos-8-enyl] 2-methylpropyl dihydrogen phosphate
- [(E)-21-methyldocos-8-enyl] 2-methylpropyl diphosphate
Uniqueness
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate is unique due to its specific structure, which combines a long aliphatic chain with a phosphate ester. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its role in biological processes further highlight its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C27H55O4P |
|---|---|
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate |
InChI |
InChI=1S/C27H55O4P/c1-26(2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-30-32(28,29)31-25-27(3)4/h8,10,26-27H,5-7,9,11-25H2,1-4H3,(H,28,29)/b10-8+ |
InChI-Schlüssel |
QJXOPYYXIPHODO-CSKARUKUSA-N |
Isomerische SMILES |
CC(C)CCCCCCCCCCC/C=C/CCCCCCCOP(=O)(O)OCC(C)C |
Kanonische SMILES |
CC(C)CCCCCCCCCCCC=CCCCCCCCOP(=O)(O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






